1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine
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Overview
Description
1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
The synthesis of 1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine typically involves the following steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the bromobenzyl group: The Boc-protected piperidine is then reacted with 3-bromobenzylamine under suitable conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the bromobenzyl group can participate in various interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine: Similar structure but with the bromine atom at a different position.
1-Boc-3-[(3-chloro-benzylamino)-methyl]-piperidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various chemical reactions.
Properties
CAS No. |
887587-16-8 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-9-5-7-15(13-21)12-20-11-14-6-4-8-16(19)10-14/h4,6,8,10,15,20H,5,7,9,11-13H2,1-3H3 |
InChI Key |
YUSYSDWSIRTGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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